molecular formula C18H25BrN2O4 B1499141 (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid CAS No. 834884-94-5

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid

Cat. No. B1499141
CAS RN: 834884-94-5
M. Wt: 413.3 g/mol
InChI Key: MULAGSYVTBFWGO-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid” is an organic compound with the empirical formula C18H25BrN2O4 . It has a molecular weight of 413.31 . This compound is typically used for research purposes .

Scientific Research Applications

Heterocyclic Building Blocks in Medicinal Chemistry

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid: is utilized as a heterocyclic building block in medicinal chemistry . Its structure is conducive to the synthesis of various heterocyclic compounds that are pivotal in the development of new therapeutic agents. The bromophenyl group, in particular, is a versatile moiety that can undergo further functionalization, making it valuable for constructing complex molecules designed for drug discovery.

Proteomics Research

This compound is also significant in proteomics research, where it’s used for the study of proteomes and their functions . The specificity of the compound allows for targeted investigations into protein interactions and mechanisms, which is essential for understanding cellular processes and identifying potential drug targets.

Chemical Synthesis

In chemical synthesis, (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid serves as a precursor for synthesizing various organic molecules . Its reactive sites are suitable for multiple types of chemical reactions, providing a pathway to create a wide array of derivatives with potential industrial and pharmaceutical applications.

Biotechnological Applications

The biotechnological applications of this compound include its use in the development of new biochemical assays and diagnostic tools . Its structural properties can be exploited to design novel enzymes or inhibitors that can be used in biotechnological processes or as part of therapeutic regimens.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Industrial Applications

Industrial applications of (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid may include its use as an intermediate in the manufacture of dyes, resins, and other polymers . Its bromine content makes it a valuable component in the synthesis of flame retardants, which are essential for enhancing fire safety in various materials.

properties

IUPAC Name

2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(24)21-10-4-9-20(11-12-21)15(16(22)23)13-5-7-14(19)8-6-13/h5-8,15H,4,9-12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULAGSYVTBFWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657221
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid

CAS RN

834884-94-5
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 834884-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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